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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B2979771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylbenzamideoxime is a chemical compound belonging to the benzamide oxime class of

molecules. This guide provides a comprehensive overview of its physicochemical properties,

synthesis, and characterization. While specific experimental data for 2-Methylbenzamideoxime

is limited in publicly available literature, this document compiles known information and

provides established methodologies for its synthesis and analysis based on closely related

compounds. This guide is intended to serve as a valuable resource for researchers and

professionals engaged in drug discovery and development, offering a foundational

understanding of this compound.

Physicochemical Properties
Quantitative data on the physicochemical properties of 2-Methylbenzamideoxime are not

extensively reported. The following table summarizes available data and includes estimated

values based on the parent compound, benzamide oxime, for properties where specific data for

the 2-methyl derivative is unavailable.
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Property Value Source/Notes

Chemical Formula C8H10N2O -

Molecular Weight 150.18 g/mol [1]

Melting Point 144-148 °C [1]

Boiling Point Not available

Data for 2-

Methylbenzamideoxime is not

available.

Solubility Not available

Data for 2-

Methylbenzamideoxime is not

available. Generally,

benzamide oximes have

limited solubility in water.

pKa Not available

Data for 2-

Methylbenzamideoxime is not

available.

LogP Not available

Data for 2-

Methylbenzamideoxime is not

available.

Experimental Protocols
Synthesis of 2-Methylbenzamideoxime
A plausible and established method for the synthesis of 2-Methylbenzamideoxime involves the

reaction of 2-methylbenzonitrile with hydroxylamine. This protocol is adapted from the well-

documented synthesis of the parent compound, benzamide oxime.[2]

Materials:

2-methylbenzonitrile

Hydroxylamine hydrochloride

Potassium carbonate
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Ethanol

Water

Procedure:

A mixture of 2-methylbenzonitrile (1 equivalent) and hydroxylamine hydrochloride (1

equivalent) is prepared in ethanol.

An aqueous solution of potassium carbonate (1 equivalent) is added to the mixture.

The reaction mixture is refluxed for approximately 12 hours.

After cooling, the resulting solid product is collected by filtration.

The crude 2-Methylbenzamideoxime can be purified by recrystallization from a suitable

solvent, such as ethanol.

Characterization Protocols
Standard spectroscopic techniques are employed to confirm the identity and purity of the

synthesized 2-Methylbenzamideoxime.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methyl group protons, and the protons of the oxime and amine groups. The

chemical shifts of the aromatic protons will be influenced by the positions of the methyl and

amidoxime groups on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in

the molecule, including the methyl carbon, the aromatic carbons, and the carbon of the

amidoxime group.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule. Key expected peaks include:
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O-H stretch (from the oxime group), typically a broad band in the region of 3600-3200 cm⁻¹.

N-H stretches (from the amine group), usually appearing as one or two sharp bands around

3500-3300 cm⁻¹.

C=N stretch (of the oxime), which is expected in the 1680-1620 cm⁻¹ region.

C-H stretches (aromatic and methyl), typically observed around 3100-3000 cm⁻¹ and 3000-

2850 cm⁻¹, respectively.

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of 2-Methylbenzamideoxime

and to study its fragmentation pattern. The molecular ion peak (M+) should be observed at m/z

corresponding to the molecular weight of the compound (150.18).

Potential Biological Activity and Signaling Pathways
While the specific biological activity of 2-Methylbenzamideoxime has not been extensively

studied, benzamide derivatives are known to exhibit a wide range of pharmacological effects.

Notably, some benzamide-containing molecules have been investigated as inhibitors of the

Hedgehog (Hh) signaling pathway, which is a critical regulator in embryonic development and

has been implicated in the development of various cancers when aberrantly activated.

The diagram below illustrates a simplified representation of the Hedgehog signaling pathway.

Inhibition of key components of this pathway, such as the Smoothened (SMO) receptor, is a

strategy for the development of anti-cancer therapeutics. The potential for 2-

Methylbenzamideoxime to interact with this or other signaling pathways warrants further

investigation.
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Click to download full resolution via product page

Caption: Simplified Hedgehog signaling pathway, a potential target for benzamide derivatives.

Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of 2-

Methylbenzamideoxime.
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Caption: General experimental workflow for the synthesis and characterization of 2-

Methylbenzamideoxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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